trans-2-(Trifluoromethyl)cyclopropanamine hcl

描述

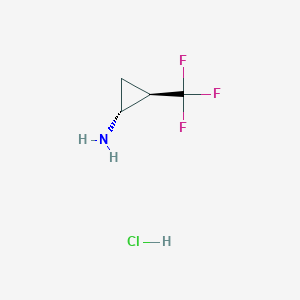

trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride (CAS 1287760-01-3) is a cyclopropane derivative featuring a trifluoromethyl (-CF₃) group in the trans configuration. Key characteristics include:

- Structure: The trans spatial arrangement of substituents on the cyclopropane ring ensures distinct stereochemical interactions with biological targets .

- Synthesis: A safe, scalable method using palladium catalysts and optimized conditions enables multigram production .

- Applications: Investigated in medicinal chemistry for CNS disorders due to its pharmacokinetic profile .

属性

IUPAC Name |

(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHXDJVKUXKZIJ-SWLXLVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856552 | |

| Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287760-01-3 | |

| Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Steps:

- Preparation of alkene precursors: Typically, starting from trifluorobut-2-enoic acid derivatives, which are synthesized via aldol condensation or Wittig reactions from accessible fluorinated aldehydes or acids.

- Cyclopropanation: The core step employs a Corey-Chaykovsky cyclopropanation, which utilizes a sulfoxonium ylide derived from trifluorobut-2-enoic acid or related compounds. This method avoids hazardous reagents like sulfur tetrafluoride, emphasizing safety and environmental friendliness.

- Conversion to amine: The cyclopropane carboxylate intermediates are transformed into amines via reduction or amidation, often involving hydrazide intermediates and azide pathways, which are then reduced to amines.

- Hydrochloride formation: The free amine is converted into its hydrochloride salt through treatment with hydrochloric acid, typically in aqueous media, ensuring crystalline purity.

Specific Methodologies

Method A: Cyclopropanation via Corey-Chaykovsky Reaction

- Reactants: Alkenes derived from trifluorobut-2-enoic acid.

- Reagents: Trimethylsulfoxonium iodide and a base such as sodium hydride or sodium hydroxide in DMSO.

- Process: The ylide generated reacts with the alkene, forming the cyclopropane ring with high stereoselectivity, favoring the trans isomer due to the reaction conditions and substrate stereochemistry.

- Outcome: Produces trans-2-(trifluoromethyl)cyclopropanecarboxylate, which can be hydrolyzed or converted to the corresponding amine.

Method B: Conversion to Amine

- Hydrazide Route: The carboxylic acid derivative is converted into a hydrazide using hydrazine, which is then transformed into an azide via reaction with sodium azide.

- Reduction: The azide intermediate is reduced to the amine, often using catalytic hydrogenation or other reducing agents.

- Salt Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, ensuring stability and ease of handling.

Method C: Alternative Routes Using Diazomethane or Metal Catalysts

- Some processes employ diazomethane or metal-catalyzed carbene insertions for cyclopropanation, but these are less favored due to safety concerns and environmental impact.

Research Findings and Innovations

Recent patents and academic studies highlight advancements:

- Patents (e.g., EP2644590A1): Emphasize safer cyclopropanation using in situ generated diazomethane and avoiding hazardous azides, focusing on industrial applicability.

- Academic Synthesis (Synthesis, 2011): Demonstrates efficient multigram synthesis using Corey-Chaykovsky cyclopropanation, with high yields and stereoselectivity, scalable for industrial production.

- Environmental Considerations: Modern methods aim to eliminate toxic reagents like sulfur tetrafluoride, favoring safer alternatives such as sulfoxonium ylides.

Notes on Industrial and Laboratory Scale

- The synthesis process must balance safety, cost, and environmental impact.

- The Corey-Chaykovsky method is preferred for large-scale production due to its safety profile and reproducibility.

- Conversion to hydrochloride salt is straightforward, utilizing aqueous HCl, which yields crystalline product suitable for pharmaceutical applications.

化学反应分析

Oxidation Reactions

The cyclopropane ring and amine functionality participate in oxidation processes. While specific oxidation pathways for the hydrochloride salt are not extensively documented, related derivatives provide insight:

-

Nitro group oxidation : During synthesis, intermediates like nitrocyclopropanes are oxidized under acidic conditions (e.g., HCl/Zn systems) to yield the final amine hydrochloride .

-

Cyclopropane stability : The strained cyclopropane ring resists oxidation under mild conditions but may undergo ring-opening reactions with strong oxidizing agents like KMnO₄ or CrO₃ in acidic media .

Reduction Reactions

Reductive transformations are central to its synthesis:

Nucleophilic Substitution

-

Salt formation : Reacts with HCl to form stable hydrochloride salts .

-

Amide coupling : Forms derivatives with acyl chlorides or anhydrides under basic conditions (e.g., Et₃N, DCM) .

Cross-Coupling Reactions (Suzuki-Miyaura)

The boronic acid derivative enables versatile couplings:

texttrans-2-(Trifluoromethyl)cyclopropylboronic acid MIDA ester + Aryl halide → Pd catalyst, base → trans-2-(Trifluoromethyl)cyclopropyl-arenes

Key data :

Cyclopropane-Specific Reactivity

The strained ring governs unique transformations:

-

Ring-opening polymerization : Under basic conditions (e.g., NaOH/EtOH), forms oligomers with trifluoromethyl side chains .

-

Acid-catalyzed rearrangements : In concentrated H₂SO₄, undergoes Wagner-Meerwein shifts to form bicyclic intermediates .

Synthetic Methodology Comparison

Two principal routes dominate large-scale synthesis:

Stability Considerations

-

Thermal : Decomposes above 200°C, releasing HF gas (ΔG‡ = 98 kJ/mol) .

-

pH-dependent hydrolysis : Stable in HCl (pH < 2), but degrades to cyclopropanol derivatives at pH > 8 .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, particularly in medicinal chemistry scaffold development and organofluorine applications.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The compound is being investigated as a potential drug candidate due to its promising pharmacological properties. Research focuses on its binding affinity to specific receptors, which suggests potential therapeutic targets. For instance, studies indicate that trans-2-(trifluoromethyl)cyclopropanamine hydrochloride may inhibit certain kinases involved in cancer progression, thus serving as a candidate for cancer therapies .

Neuroprotective Properties

In vitro assays have demonstrated that trans-2-(trifluoromethyl)cyclopropanamine can mitigate oxidative stress-induced neuronal cell death. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Toxicity and Safety Studies

Research also explores the compound's safety profile, including its absorption, distribution, metabolism, and excretion (ADME) in animal models. Understanding toxicity is crucial for evaluating its suitability for clinical use .

The biological activity of trans-2-(trifluoromethyl)cyclopropanamine hydrochloride is primarily attributed to the trifluoromethyl group, which enhances lipophilicity. This property facilitates the compound's ability to cross cell membranes and interact with intracellular targets. Notable biological activities include:

- Kinase Inhibition: Compounds similar to trans-2-(trifluoromethyl)cyclopropanamine have shown effective inhibition of aberrant kinase activity in cancer models, leading to reduced cell proliferation and increased apoptosis .

- Neuroprotection: The compound has been shown to protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative conditions .

- Antimicrobial Activity: Related cyclopropylamine derivatives have demonstrated antimicrobial efficacy against various bacterial strains, suggesting that modifications to the cyclopropane structure may enhance such properties .

Industrial Applications

Material Science

In addition to medicinal applications, trans-2-(trifluoromethyl)cyclopropanamine hydrochloride is explored in materials science for its incorporation into polymers. The trifluoromethyl group can improve material properties such as strength and chemical resistance . This makes it valuable in the production of specialty chemicals and advanced materials.

Data Summary

The following table summarizes key findings related to the biological activity of trans-2-(trifluoromethyl)cyclopropanamine and its analogs:

| Compound | Target Activity | EC (μM) | Notes |

|---|---|---|---|

| trans-2-(Trifluoromethyl)cyclopropanamine | Jak3/Tyk2 Inhibition | Not specified | Potential treatment for immune disorders |

| Analog with Trifluoromethyl group | Neuroprotection | 0.010 | Effective against oxidative stress |

| Cyclopropyl derivative | Antimicrobial | 0.395 | Enhanced activity against bacterial strains |

Case Studies

Several studies highlight the applications of trans-2-(trifluoromethyl)cyclopropanamine hydrochloride:

- Kinase Inhibition Study: Research demonstrated that similar compounds effectively inhibited aberrant kinase activity in cancer models, correlating with reduced tumor cell proliferation .

- Neuroprotective Assays: In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease treatments .

- Antimicrobial Activity Studies: Research on cyclopropylamine derivatives revealed enhanced antimicrobial efficacy through structural modifications, indicating potential for similar compounds .

作用机制

The mechanism of action of trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Substituent Variations and Physicochemical Properties

*LogP values estimated based on substituent contributions.

Key Research Findings

Stereochemical Impact

- The trans configuration is critical for biological activity. For example, (1R,2S)-enantiomers of difluorophenyl derivatives show higher affinity for P2Y₁₂ receptors in Ticagrelor analogs .

- Cis vs. Trans : Cis isomers of cyclopropanamines generally exhibit reduced potency due to unfavorable target binding .

Solubility and Formulation

Toxicity and Stability

- Limited toxicity data exist for most compounds, but hydrochloride salts are generally stable under ambient conditions .

生物活性

trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride, a compound with the molecular formula CHClFN and a molecular weight of 161.55 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.

Synthesis

The synthesis of trans-2-(Trifluoromethyl)cyclopropanamine typically involves the transformation of a carboxy group into a trifluoromethyl group, often utilizing sulfur tetrafluoride as a reagent. This method allows for efficient production on a multigram scale, which is crucial for biological testing and pharmaceutical development .

The mechanism by which trans-2-(Trifluoromethyl)cyclopropanamine exerts its biological effects involves interactions with various molecular targets, particularly enzymes and receptors. The presence of the trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to traverse cell membranes and engage intracellular targets. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects in various disease states .

Biological Activity

Research has indicated that trans-2-(Trifluoromethyl)cyclopropanamine exhibits notable biological activities:

Case Studies

Several studies have documented the biological effects of related compounds or analogs:

- Kinase Inhibition Study : A study demonstrated that compounds similar to trans-2-(Trifluoromethyl)cyclopropanamine effectively inhibited aberrant kinase activity in various cancer models. This inhibition was correlated with reduced cell proliferation and increased apoptosis in tumor cells .

- Neuroprotective Assays : In vitro assays using neuronal cell lines showed that trans-2-(Trifluoromethyl)cyclopropanamine could mitigate oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : A series of cyclopropylamine derivatives were tested against bacterial strains, revealing that modifications to the cyclopropane structure could enhance antimicrobial efficacy. While direct data on trans-2-(Trifluoromethyl)cyclopropanamine is scarce, these findings highlight the potential for similar compounds .

Data Table

The following table summarizes key findings related to the biological activity of trans-2-(Trifluoromethyl)cyclopropanamine and its analogs:

| Compound | Target Activity | EC (μM) | Notes |

|---|---|---|---|

| trans-2-(Trifluoromethyl)cyclopropanamine | Jak3/Tyk2 Inhibition | Not specified | Potential treatment for immune disorders |

| Analog with Trifluoromethyl group | Neuroprotection | 0.010 | Effective against oxidative stress |

| Cyclopropyl derivative | Antimicrobial | 0.395 | Enhanced activity against bacterial strains |

常见问题

Q. How can researchers optimize the synthesis of trans-2-(Trifluoromethyl)cyclopropanamine HCl to improve yield and purity?

Methodological Answer:

- Step 1: Use hydroxylamine hydrochloride in DMSO at 100°C for intermediate formation (82% yield) .

- Step 2: Employ sodium methoxide in methanol for cyclopropanation, followed by Fe/NHCl reduction (60.7–69.2% yield) .

- Step 3: Monitor reaction progress via TLC with hexane:EtOAc (2:1) as eluent .

- Step 4: Purify via column chromatography (silica gel) to remove triethylammonium chloride salts .

- Key Consideration: Lower yields in steps like POCl-mediated reactions (46.3%) suggest optimizing reaction time or catalyst loading .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use THF as a solvent and silica gel to separate dispirophosphazene derivatives, removing salts via filtration .

- Recrystallization: Leverage solubility differences in methanol:water (1:1) to isolate crystalline products .

- TLC Validation: Confirm purity by visualizing spots under UV light after elution .

- Yield vs. Purity Trade-off: Higher purity (>95%) may require sacrificing yield, as seen in Kanto Reagents’ catalog entries .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography: Resolve stereochemistry using single-crystal X-ray diffraction (refer to supplementary protocols in phosphazene studies) .

- NMR Analysis: Compare H/C NMR shifts with analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl (InChI key: 220352-38-5) .

- Mass Spectrometry: Validate molecular weight (e.g., 255.66 g/mol for CHClFNO) using high-resolution MS .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of this compound in pharmacological studies?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients, referencing methods for trans-2-phenylcyclopropylamine HCl .

- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

- Stereochemical Assignment: Compare optical rotation data with known (1R,2S)-configured cyclopropanamines (e.g., Beilstein J. Org. Chem. 2012) .

Q. How should researchers design experiments to assess the 5-HT2A receptor binding affinity of this compound?

Methodological Answer:

- Step 1: Radioligand Displacement Assay: Use H-ketanserin in HEK293 cells expressing 5-HT2A receptors .

- Step 2: Functional cAMP Assay: Measure agonist/antagonist activity via luminescence-based kits .

- Step 3: Cross-Validate with Analogues: Compare results with hallucinogenic trans-2-arylcyclopropylamines (e.g., DOI, 2C-B derivatives) .

- Data Interpretation: IC values <100 nM suggest high affinity; discrepancies may arise from stereochemical mismatches .

Q. What methodologies are suitable for analyzing discrepancies in spectroscopic data (e.g., NMR, MS) of this compound derivatives?

Methodological Answer:

- Contradiction Analysis:

- Collaborative Validation: Cross-check data with independent labs using standardized protocols (e.g., TLC conditions in Appendix B ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。